Melting Point Depression Relative to Unsubstituted Behenic Acid and Shorter ω-Bromoalkanoic Acids
22-Bromodocosanoic acid exhibits a significantly lower melting point (33 °C predicted) compared to its parent hydrocarbon, behenic acid (80 °C), and to shorter-chain ω-bromoalkanoic acids. This depression arises from the terminal bromine disrupting crystal packing of the long alkyl chain [1]. In contrast, 11-bromoundecanoic acid melts at 48–52 °C , 12-bromododecanoic acid at 52–55 °C , 16-bromohexadecanoic acid at 68–71 °C , and 18-bromooctadecanoic acid at 75.5 °C . The C22 ω-bromo derivative thus displays the lowest melting transition within the homologous series, which has direct implications for ambient-temperature handling, cold-chain logistics, and formulation strategies in laboratory procurement.
| Evidence Dimension | Melting point of ω-bromoalkanoic acids vs. unsubstituted fatty acid |
|---|---|
| Target Compound Data | 33 °C (predicted) [1] |
| Comparator Or Baseline | Behenic acid: 80 °C; 11-Bromoundecanoic acid: 48–52 °C; 12-Bromododecanoic acid: 52–55 °C; 16-Bromohexadecanoic acid: 68–71 °C; 18-Bromooctadecanoic acid: 75.5 °C |
| Quantified Difference | Δmp = –47 °C vs. behenic acid; –15 to –19 °C vs. C11 ω-bromo analog; –35 to –38 °C vs. C16 ω-bromo analog; –42.5 °C vs. C18 ω-bromo analog |
| Conditions | Predicted values from computational models; experimental comparator values from supplier certificates of analysis and literature melting point data |
Why This Matters
The substantially lower melting point mandates cold-chain shipping (Aladdin specifies storage at 2–8 °C under argon ), directly affecting procurement cost and handling protocols relative to room-temperature-stable shorter-chain analogs.
- [1] MolAid. 22-Bromodocosanoic acid | 78774-39-7. Physicochemical Properties: Melting point 33 °C. View Source
